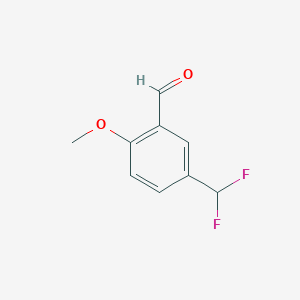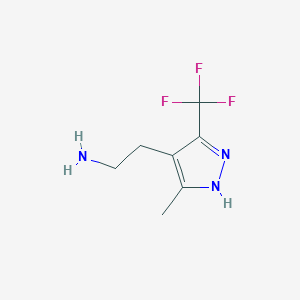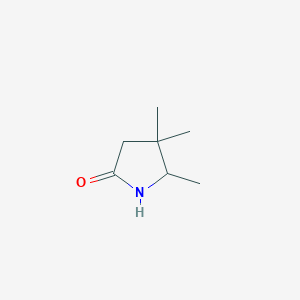
4-Bromo-2-(piperazin-1-ylmethyl)phenol
Overview
Description
4-Bromo-2-(piperazin-1-ylmethyl)phenol, also known as 4-Bromo-2-piperazinylmethylphenol, is an organic compound belonging to the class of phenols. It is a colorless solid with a molecular formula of C9H13BrN2O and a molecular weight of 231.13 g/mol. It is a member of the piperazinylmethylphenol family and has a wide range of applications in various scientific fields.
Scientific Research Applications
Antimicrobial Activity
4-Bromo-2-(piperazin-1-ylmethyl)phenol: has been studied for its potential as an antimicrobial agent. The piperazine moiety is known to be a structural component in various biologically active compounds, including those with antibacterial properties . This compound, due to its structural features, could be effective against a range of disease-causing pathogens.
Antifungal and Antiparasitic Applications
The presence of the piperazine ring in pharmaceuticals is often associated with antifungal and antiparasitic activities. This suggests that 4-Bromo-2-(piperazin-1-ylmethyl)phenol could be utilized in the development of new treatments targeting fungal infections and parasitic infestations .
Antiviral Research
Piperazine derivatives are also explored for their antiviral capabilities. Given the structural significance of 4-Bromo-2-(piperazin-1-ylmethyl)phenol , it may serve as a key scaffold in the synthesis of compounds targeting various viral infections .
Antipsychotic and Antidepressant Drug Development
The compound’s piperazine core is commonly found in drugs with central nervous system (CNS) activity, such as antipsychotics and antidepressants. Research into 4-Bromo-2-(piperazin-1-ylmethyl)phenol could lead to the development of new CNS drugs .
Anti-inflammatory and Anticoagulant Properties
Scientific studies may explore the use of 4-Bromo-2-(piperazin-1-ylmethyl)phenol in the creation of anti-inflammatory and anticoagulant medications, leveraging the pharmacokinetic enhancing properties of the piperazine ring .
Antitumor and Antidiabetic Drug Synthesis
The structural attributes of 4-Bromo-2-(piperazin-1-ylmethyl)phenol make it a candidate for the synthesis of antitumor and antidiabetic drugs. Its incorporation into biologically active compounds can lead to novel treatments for these conditions .
Neurodegenerative Disease Treatment
Research indicates that piperazine derivatives can be potential treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s4-Bromo-2-(piperazin-1-ylmethyl)phenol could be pivotal in synthesizing new drugs for these diseases .
Psychoactive Substance Analysis
While piperazine compounds have legitimate pharmaceutical uses, they are also recognized as psychoactive substances used illegally for recreational purposes4-Bromo-2-(piperazin-1-ylmethyl)phenol can be studied to understand its psychoactive properties and potential misuse .
properties
IUPAC Name |
4-bromo-2-(piperazin-1-ylmethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-1-2-11(15)9(7-10)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZSNFLVYHBCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=C(C=CC(=C2)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(piperazin-1-ylmethyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




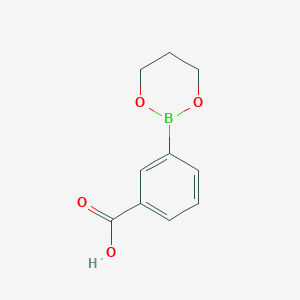
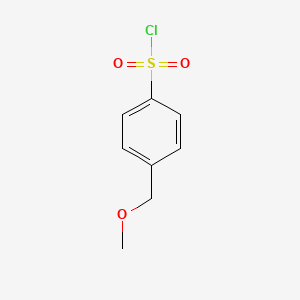
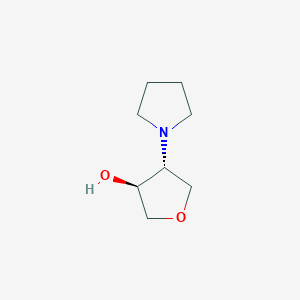

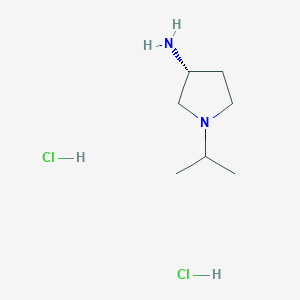
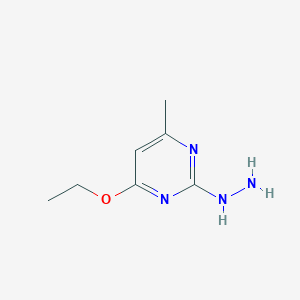

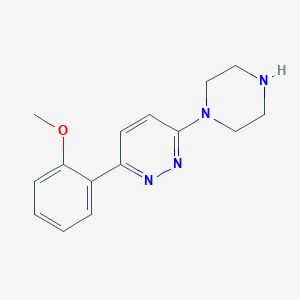
![2-[(4-Methoxyphenyl)methoxy]aniline hydrochloride](/img/structure/B1465919.png)
